

spectroscopic data of (S)-Styrene oxide (NMR, IR, MS)

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Compound of Interest

Compound Name: (S)-Styrene oxide

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An In-depth Technical Guide to the Spectroscopic Data of (S)-Styrene Oxide

This guide provides a comprehensive overview of the key spectroscopic data for **(S)-Styrene Oxide**, a vital chiral intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **(S)-Styrene Oxide** provide distinct signals corresponding to the protons and carbon atoms in the molecule.

^1H NMR Data

The ^1H NMR spectrum of Styrene Oxide is characterized by signals from the aromatic protons of the phenyl group and the aliphatic protons of the oxirane ring.

Table 1: ^1H NMR Spectroscopic Data for Styrene Oxide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.27–7.37[1][2]	Multiplet	-	5H	Aromatic (Ar-H)
3.87[1][2]	Triplet	4.0	1H	Methine (O-CH)
3.16[1][2]	Doublet of Doublets (quartet-like)	4.0	1H	Methylene (O-CH ₂)

| 2.81[1][2] | Doublet of Doublets (quartet-like) | 4.0 | 1H | Methylene (O-CH₂) |

Spectra acquired on a 400 MHz instrument in Chloroform-d (CDCl₃).

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **(S)-Styrene Oxide**

Chemical Shift (δ) ppm	Assignment
137.5	Aromatic (Quaternary C)
128.5	Aromatic (CH)
128.0	Aromatic (CH)
125.5	Aromatic (CH)
52.3	Methine (O-CH)

| 51.1 | Methylene (O-CH₂) |

Solvent: Chloroform-d (CDCl₃)[3].

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **(S)-Styrene Oxide** confirms the presence of the epoxide ring and the aromatic system.

Table 3: Key IR Absorption Bands for **(S)-Styrene Oxide**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3000	C-H Stretch	Aromatic
~1600, ~1490, ~1450	C=C Stretch	Aromatic Ring
~1250[4]	C-O Stretch	Epoxide (ring breathing)
~875[4]	C-O Stretch	Epoxide (asymmetric ring stretch)

| ~750, ~700 | C-H Bend | Aromatic (out-of-plane) |

Data typically acquired via Attenuated Total Reflectance (ATR) FTIR.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Table 4: Mass Spectrometry Data for Styrene Oxide

m/z	Relative Intensity (%)	Assignment
120	35.9	[M] ⁺ (Molecular Ion)
119	21.2	[M-H] ⁺
91	100.0	[C ₇ H ₇] ⁺ (Tropylium ion, Base Peak)
90	34.7	[M-CHO-H] ⁺
89	26.8	[M-CHO-2H] ⁺
65	15.0	[C ₅ H ₅] ⁺
63	9.7	[C ₅ H ₃] ⁺
51	8.8	[C ₄ H ₃] ⁺

| 39 | 10.7 | [C₃H₃]⁺ |

Data obtained by Electron Ionization (EI) Mass Spectrometry.[\[6\]](#)

Experimental Protocols & Workflows

The following are generalized protocols for the acquisition of spectroscopic data for **(S)-Styrene Oxide**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(S)-Styrene Oxide** in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

FTIR Spectroscopy Protocol

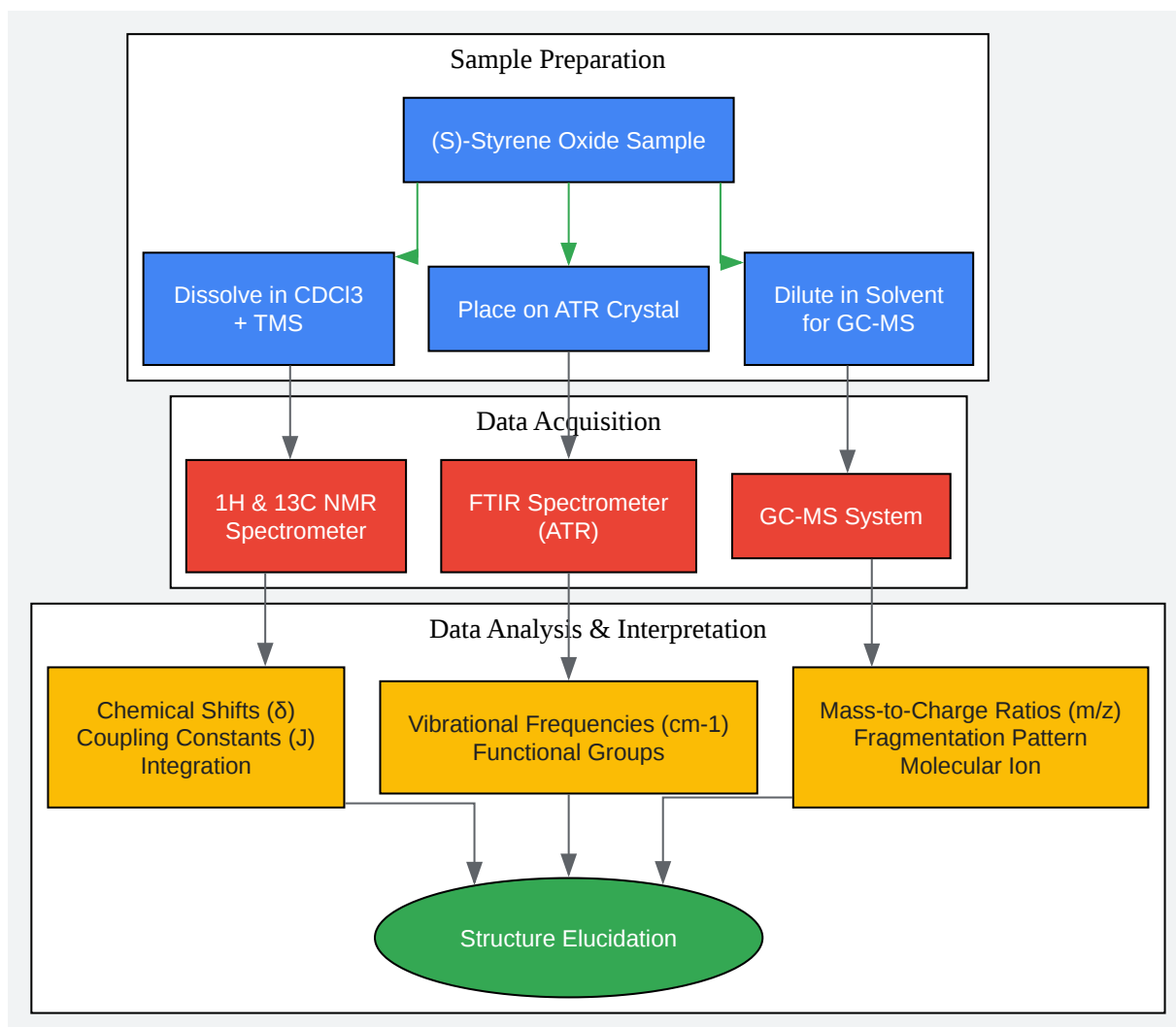
- **Sample Preparation:** As **(S)-Styrene Oxide** is a liquid, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Scan:** Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **(S)-Styrene Oxide** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** Inject a small volume (e.g., 1 μ L) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC will separate the analyte from the solvent and any impurities.
- **MS Analysis:** The eluent from the GC column is directed into the ion source of the Mass Spectrometer. The molecules are ionized, typically using electron ionization (EI at 70 eV). The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

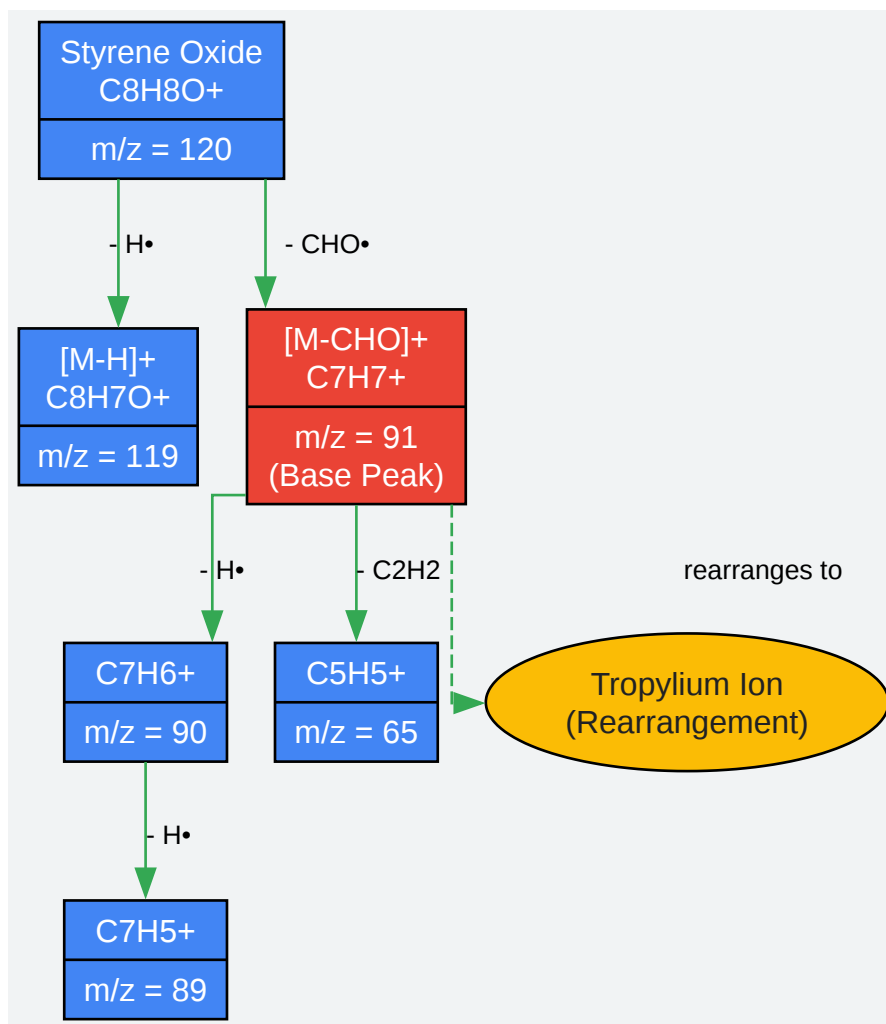
Visualized Workflows and Relationships

To better illustrate the processes involved in the spectroscopic analysis of **(S)-Styrene Oxide**, the following diagrams are provided.



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Caption: General workflow for the spectroscopic analysis of **(S)-Styrene Oxide**.



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Caption: Proposed mass spectrometry fragmentation pathway for Styrene Oxide.

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